(6-Methylpyridin-2-yl)methanamine

Description

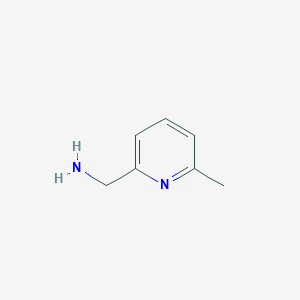

Structure

3D Structure

Properties

IUPAC Name |

(6-methylpyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-3-2-4-7(5-8)9-6/h2-4H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFYXLLVIVSPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289287 | |

| Record name | (6-methylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-60-7 | |

| Record name | 6-Methyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 60125 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6627-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6627-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6-methylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-methylpyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Methylpyridin 2 Yl Methanamine

Established Synthetic Pathways for (6-Methylpyridin-2-yl)methanamine

The synthesis of this compound can be achieved through several well-established chemical routes. These methods often involve the strategic introduction of the aminomethyl group onto a pre-existing 6-methylpyridine scaffold.

Nucleophilic Substitution Reactions with 6-Methylpyridin-2-ylmethyl Chloride and Amines

A primary and direct method for synthesizing this compound and its derivatives involves the nucleophilic substitution of a suitable leaving group on the methyl-substituted pyridine (B92270) ring with an amine. ub.eduyoutube.comyoutube.com The starting material, 6-methyl-2-picolyl chloride (also known as 2-(chloromethyl)-6-methylpyridine), is particularly useful in this regard.

The reaction mechanism follows a typical SN2 pathway, where the amine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. youtube.comyoutube.com This method is versatile and can be adapted to produce a wide array of N-substituted derivatives by varying the amine used. chemguide.co.uk The reactivity of amines as nucleophiles is a key factor in the success of this reaction. masterorganicchemistry.com

A general representation of this reaction is as follows:

Scheme 1: Nucleophilic Substitution for the Synthesis of this compound Derivatives

This scheme illustrates the general reaction of 6-methyl-2-picolyl chloride with a primary amine to yield an N-substituted this compound derivative.

The efficiency of this reaction can be influenced by factors such as the solvent, temperature, and the nature of the amine. While effective, this method can sometimes be complicated by side reactions, such as over-alkylation, where the product amine reacts further with the starting chloride. ic.ac.uk

Reductive Amination Strategies

Reductive amination provides an alternative and widely used pathway to this compound. mdma.chyoutube.comsigmaaldrich.com This two-step, one-pot process typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde (B119999) with ammonia (B1221849) or an amine to form an imine intermediate, which is then subsequently reduced to the desired amine. youtube.comacs.org

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. mdma.chsigmaaldrich.com The choice of reducing agent is critical and can influence the reaction's selectivity and yield. For instance, sodium cyanoborohydride is often preferred as it is selective for the imine over the starting aldehyde. sigmaaldrich.com

Scheme 2: Reductive Amination of 6-Methyl-2-pyridinecarboxaldehyde

This scheme depicts the synthesis of this compound via the reductive amination of 6-methyl-2-pyridinecarboxaldehyde with ammonia.

This strategy is advantageous as it allows for the direct formation of primary, secondary, or tertiary amines depending on the amine source used in the initial condensation step. youtube.com However, a potential side reaction is the reduction of the starting aldehyde to the corresponding alcohol. mdma.ch

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound often relies on the availability of key precursors, such as 6-methyl-2-pyridinecarbonitrile or 6-methyl-2-aminopyridine. researchgate.netresearchgate.netorgsyn.org The conversion of these precursors to the target amine involves functional group interconversions, which are fundamental operations in organic synthesis. ic.ac.ukfiveable.meimperial.ac.uk

One common approach is the reduction of 6-methyl-2-pyridinecarbonitrile. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield this compound. vanderbilt.edu

Another route starts from 2-amino-6-methylpyridine (B158447). researchgate.net A straightforward reaction of 2-amino-6-methylpyridine with chloroacetic acid can yield (6-methyl-pyridin-2-ylamino)-acetic acid, which can then be further transformed. researchgate.net

The following table summarizes some key precursor syntheses and their subsequent transformations:

| Precursor | Reagents and Conditions | Product | Reference |

| 6-Methyl-2-pyridinecarbonitrile | LiAlH₄ or H₂/Catalyst | This compound | vanderbilt.edu |

| 2-Amino-6-methylpyridine | Chloroacetic Acid | (6-Methyl-pyridin-2-ylamino)-acetic acid | researchgate.net |

| 2-Picoline-1-oxide | Dimethyl sulfate, then Sodium Cyanide | 2-Cyano-6-methylpyridine | orgsyn.org |

Advanced Synthetic Strategies and Methodological Innovations

In recent years, there has been a growing emphasis on developing more efficient, environmentally friendly, and scalable methods for the synthesis of this compound and its derivatives.

Catalyst-Free and Green Synthesis Approaches

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to organic synthesis. nih.govmdpi.commdpi.com In the context of this compound synthesis, this has led to the exploration of catalyst-free and more environmentally benign reaction conditions.

For instance, some reactions that traditionally require a catalyst can be promoted by simply heating the reactants. rsc.org Research has also focused on using water as a solvent and employing biodegradable catalysts. nih.gov A study reported a straightforward and rapid synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid from 2-amino-6-methylpyridine and chloroacetic acid that occurs in less than a minute. researchgate.net

The development of "green" synthetic methods often involves the use of plant extracts or microorganisms as biocatalysts, although specific applications to this compound are still an emerging area of research. nih.govmdpi.com

Large-Scale Synthetic Protocols and Optimization

The industrial production of this compound necessitates the development of robust and scalable synthetic protocols. Optimization of reaction conditions is crucial to maximize yield, minimize by-products, and ensure economic viability.

For large-scale synthesis, factors such as reaction time, temperature, and the concentration of reactants are carefully controlled. For example, in the synthesis of a related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate for the drug Etoricoxib, detailed optimization of the reaction and purification steps has been described to ensure high purity and yield on an industrial scale. google.com Such optimization strategies are directly applicable to the large-scale production of this compound.

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods to produce chiral derivatives of this compound is crucial for applications in areas such as catalysis and medicinal chemistry, where specific stereoisomers often exhibit desired activity.

One common approach to obtaining chiral amines is through chiral resolution . This can be achieved by forming diastereomeric salts with a chiral acid, followed by separation and subsequent liberation of the free amine. While specific examples for this compound are not extensively documented in readily available literature, this classical technique remains a viable strategy.

Another powerful method is lipase-catalyzed enantioselective acetylation . This enzymatic approach has been successfully applied to the resolution of racemic 1-(2-pyridyl)ethanols, demonstrating the potential for biocatalytic methods in creating chiral pyridine derivatives. khanacademy.org The process involves the selective acetylation of one enantiomer, allowing for the separation of the acetylated product from the unreacted enantiomer. khanacademy.org

Furthermore, the synthesis of chiral amides by reacting the amine with a chiral carboxylic acid can introduce a stereocenter. A wide array of racemization-free coupling reagents have been developed for this purpose, ensuring the stereochemical integrity of the final product. rsc.org

Derivatization and Analog Synthesis of this compound

The core structure of this compound can be readily modified at the pyridine ring, the amine functionality, and by the introduction of other cyclic systems.

Synthesis of Substituted Pyridine Ring Derivatives

Modification of the pyridine ring can be achieved through various substitution reactions. Electrophilic aromatic substitution on pyridine rings is generally challenging due to the electron-withdrawing nature of the nitrogen atom. However, under specific conditions, reactions such as nitration and sulfonation can be performed. khanacademy.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The position of substitution is influenced by the existing substituents on the ring.

Conversely, nucleophilic aromatic substitution (SNAr) is more facile on pyridine rings, particularly when activated by electron-withdrawing groups or at positions ortho and para to the ring nitrogen. nih.gov This allows for the introduction of a variety of nucleophiles to displace leaving groups on the pyridine ring.

Formation of Secondary and Tertiary Amine Analogs

The primary amine of this compound serves as a key handle for further functionalization to form secondary and tertiary amines.

N-Alkylation is a fundamental transformation for creating secondary and tertiary amines. This can be achieved through reactions with alkyl halides, though over-alkylation can be a challenge. nih.gov A more controlled method is reductive amination , which involves the reaction of the primary amine with an aldehyde or ketone to form an imine, followed by reduction with agents like sodium borohydride or sodium cyanoborohydride. libretexts.orgmasterorganicchemistry.comorganic-chemistry.orgresearchgate.netresearchgate.net This method is highly versatile and allows for the introduction of a wide range of substituents.

N-Acylation provides access to amide derivatives. This is typically accomplished by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids using coupling reagents. masterorganicchemistry.com

The following table summarizes some examples of the synthesis of secondary and tertiary amine analogs:

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| This compound | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | Reductive Amination | libretexts.orgmasterorganicchemistry.comorganic-chemistry.orgresearchgate.netresearchgate.net |

| This compound | Acyl Chloride or Carboxylic Acid + Coupling Agent | N-Acyl-(6-methylpyridin-2-yl)methanamine | N-Acylation | masterorganicchemistry.com |

| This compound | Aryl Isocyanate | N-Aryl-N'-((6-methylpyridin-2-yl)methyl)urea | Urea Formation | mdpi.comresearchgate.net |

| This compound | Aryl Isothiocyanate | N-Aryl-N'-((6-methylpyridin-2-yl)methyl)thiourea | Thiourea Formation | researchgate.netmdpi.comkent.ac.uk |

Introduction of Heterocyclic Moieties (e.g., Tetrahydropyran)

Heterocyclic moieties can be appended to the this compound scaffold to generate novel structures with potentially interesting properties. For instance, a tetrahydropyran (B127337) ring can be introduced. While direct coupling of a pre-formed tetrahydropyran unit to the amine is a plausible strategy, alternative methods involve building the heterocycle onto a precursor derived from the starting amine.

General methods for tetrahydropyran synthesis include the Prins cyclization of homoallylic alcohols with aldehydes and the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins. mdpi.comnih.gov These strategies could be adapted to incorporate a tetrahydropyran ring into a derivative of this compound.

Other heterocyclic systems can also be introduced. For example, pyrrolidine derivatives can be synthesized through various methods, including the N-heterocyclization of primary amines with diols. nih.govnih.govorganic-chemistry.orgmdpi.comresearchgate.net Similarly, piperidine derivatives can be formed through intramolecular cyclization reactions. mdpi.comgoogle.comnih.govnih.govresearchgate.net The synthesis of triazole derivatives can be achieved via cycloaddition reactions, offering another avenue for diversification. mdpi.comnih.govchemmethod.comnih.govraco.cat

Reaction Mechanisms and Kinetic Studies in this compound Synthesis

Understanding the reaction mechanisms and kinetics provides valuable insights for optimizing synthetic routes and controlling product outcomes.

Elucidation of Rate-Determining Steps

Computational studies, such as those employing Density Functional Theory (DFT), can be powerful tools for elucidating reaction mechanisms and identifying transition states, thereby providing a theoretical understanding of the rate-determining steps. mdpi.commdpi.com

Role of Brønsted Basicity in Reaction Pathways

The Brønsted basicity of this compound is a critical determinant of its chemical reactivity. The presence of two nitrogen atoms, one sp²-hybridized in the pyridine ring and the other sp³-hybridized in the aminomethyl substituent, provides two potential sites for protonation. The relative ease with which these sites accept a proton (their basicity) dictates the structure of the resulting cation and the compound's subsequent interactions and reaction pathways.

The basicity of the pyridine nitrogen is significantly influenced by the electron-donating methyl group at the 6-position. This alkyl group, through a positive inductive effect (+I), increases the electron density on the pyridine ring, thereby enhancing the basicity of the ring nitrogen compared to unsubstituted pyridine. This effect makes the pyridine nitrogen a more favorable site for protonation than it would be otherwise.

Conversely, the aminomethyl group presents a primary aliphatic amine, which is generally more basic than pyridine. For instance, the pKa of the conjugate acid of a typical primary amine is around 10-11, whereas that of pyridinium (B92312) ion is approximately 5.2. Studies on the closely related 2-picolylamine (pyridin-2-ylmethanamine) have shown that the initial protonation occurs at the more basic aliphatic amine nitrogen. It is therefore highly probable that this compound follows a similar pattern, with the aminomethyl nitrogen being the primary site of protonation under acidic conditions.

The Brønsted basicity of this compound is particularly significant in its role as a ligand in the formation of metal complexes. The ability of the nitrogen atoms to donate their lone pairs of electrons to a metal center is a function of their Lewis basicity, which parallels their Brønsted basicity. The protonation state of the ligand can dramatically affect its coordination behavior and the catalytic activity of the resulting metal complex. For example, in certain catalytic cycles involving metal complexes with amine-containing ligands, the deprotonation of a coordinated amine can generate a more reactive species. While specific mechanistic studies on this compound are not extensively detailed in the public domain, research on related systems suggests that the acid/base properties of the ligand play a crucial role in modulating the reactivity of the metal center.

The dual basicity of this compound allows it to act as a bifunctional ligand, potentially bridging metal centers or engaging in hydrogen bonding interactions that can influence the stereochemistry and outcome of a reaction. The ability to exist in different protonation states can also be exploited to control the solubility and reactivity of the compound and its derivatives.

To contextualize the basicity of the nitrogen centers in this compound, the pKa values of several comparable compounds are presented in the following table.

| Compound | pKa of Conjugate Acid | Notes |

| Pyridine | 5.2 | Reference for the basicity of the pyridine nitrogen. |

| 2,6-Lutidine | 6.7 | Demonstrates the increase in pyridine basicity due to two electron-donating methyl groups. ebin.pubmdpi.com |

| Methylamine | 10.6 | Reference for the basicity of a primary aliphatic amine. |

| 2-Picolylamine | ~8.4 (first protonation) | The first protonation occurs on the more basic aminomethyl nitrogen. researchgate.net |

Coordination Chemistry and Metal Complexation of 6 Methylpyridin 2 Yl Methanamine

Ligand Properties and Coordination Modes of (6-Methylpyridin-2-yl)methanamine

The coordination behavior of this compound is dictated by the presence of two nitrogen donor atoms—one from the pyridine (B92270) ring and one from the aminomethyl group. This arrangement facilitates chelation, a process that significantly enhances the stability of the resulting metal complexes.

Tridentate Nitrogen Donor Characteristics

While this compound itself is a bidentate ligand, its derivatives can exhibit tridentate coordination. For instance, Schiff bases derived from this compound can act as tridentate N-donor ligands. These ligands coordinate to a metal center through the pyridinic nitrogen, the imine nitrogen, and another donor atom, often from the amine part of the original molecule. This coordination typically results in the formation of two fused five-membered chelate rings, a highly stable arrangement. mdpi.com The facial capping nature of some related ligands, like tris(azolyl)borates, highlights the geometric possibilities and stability that can be achieved with such tridentate nitrogen donor systems. rsc.org

Chelation Effects and Stability Constants

The formation of a chelate ring upon coordination of this compound to a metal ion is a key factor in the stability of its complexes. The chelate effect describes the enhanced thermodynamic stability of a complex containing a chelating ligand compared to a similar complex with monodentate ligands. libretexts.org This increased stability is primarily due to a favorable entropy change during the complexation reaction. libretexts.org

The stability of a chelate complex is also influenced by the size of the chelate ring formed. For ligands like this compound, which form a five-membered ring upon coordination, the resulting complexes are particularly stable due to minimal ring strain. libretexts.org The equilibrium constant for the formation of a chelated complex is significantly larger than that for a non-chelated complex, indicating a much higher propensity for formation. libretexts.org

Influence of Methyl Substituents on Ligand Geometry and Electronic Properties

The presence of a methyl group at the 6-position of the pyridine ring in this compound has significant steric and electronic consequences. Sterically, the methyl group can influence the coordination geometry around the metal center, potentially creating a "hollow" that protects the coordinated metal ion from further reactions or ligand exchange. rsc.org This steric hindrance can dictate the accessibility of the metal center and influence the catalytic activity of the resulting complex. rsc.org

Electronically, the methyl group is an electron-donating group. This property increases the electron density on the pyridine ring, which in turn enhances the σ-donating ability of the pyridinic nitrogen atom. rsc.org A stronger σ-donation from the ligand to the metal center leads to a more stable metal-ligand bond. This electronic effect, combined with the steric influence, allows for fine-tuning of the properties of the resulting metal complexes for specific applications. rsc.org

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound and its derivatives has been explored with a range of transition metals. The resulting complexes have been characterized using various spectroscopic and analytical techniques to elucidate their structures and properties.

Complexes with Transition Metals (e.g., Cobalt, Copper, Iron, Nickel, Manganese, Ruthenium, Zinc)

This compound and its derivatives form complexes with a variety of transition metals. For instance, a related ligand, 6-methylpyridine-2-carboxylic acid, has been used to synthesize complexes with Cr(III), Mn(II), Ni(II), Hg(II), Cu(II), Zn(II), Fe(III), Cd(II), and Co(II). nih.gov Similarly, Schiff base derivatives of pyridine compounds have been complexed with metals like iron(II) and zinc(II). mdpi.com The coordination geometry of these complexes is often octahedral, though distorted geometries can occur. mdpi.com

Below is a table summarizing some of the synthesized metal complexes with a related ligand, 6-methylpyridine-2-carboxylic acid, which provides insight into the types of complexes that can be formed.

| Metal Ion | Complex Formula | Reference |

| Chromium(III) | [Cr(6-mpa)₂(H₂O)₂]·H₂O·NO₃ | nih.gov |

| Manganese(II) | [Mn(6-mpa)₂(H₂O)₂] | nih.gov |

| Nickel(II) | [Ni(6-mpa)₂(H₂O)₂]·2H₂O | nih.gov |

| Copper(II) | [Cu(6-mpa)₂(Py)] | nih.gov |

| Copper(II) | [Cu(6-mpa)₂(H₂O)]·H₂O | nih.gov |

| Zinc(II) | [Zn(6-mpa)₂(H₂O)]·H₂O | nih.gov |

| Iron(III) | [Fe(6-mpa)₃] | nih.gov |

| Cobalt(II) | [Co(6-mpa)₂(H₂O)₂]·2H₂O | nih.gov |

Table 1: Examples of Metal Complexes with 6-methylpyridine-2-carboxylic acid (6-mpa)

Controlled Reaction Conditions for Complex Formation

The synthesis of metal complexes with this compound-based ligands requires careful control of reaction conditions to obtain the desired product. The stoichiometry of the reactants, specifically the ligand-to-metal ratio, is a critical parameter. For example, a 2:1 ligand-to-metal ratio is often employed in the synthesis of Schiff base complexes. researchgate.net

The choice of solvent and the pH of the reaction medium are also crucial. Ethanolic solutions are commonly used, and the reaction may be carried out under basic conditions, often achieved by adding a base like sodium acetate. researchgate.net In some cases, a deprotonating agent is necessary to facilitate the coordination of the ligand to the metal ion. mdpi.com The reaction is typically stirred for several hours to ensure completion, and the progress can be monitored using techniques like thin-layer chromatography (TLC). researchgate.net The final product is often purified by recrystallization from a suitable solvent, such as hot ethanol (B145695). researchgate.net

Isolation and Purification of Metal-Ligand Adducts

The successful characterization of metal complexes of this compound is contingent upon their isolation in a pure form from the reaction mixture. Common techniques employed for the purification of these coordination compounds include recrystallization and chromatography.

Recrystallization is a primary method for purifying solid metal-ligand adducts. mt.comlibretexts.org This technique relies on the difference in solubility of the complex and impurities in a suitable solvent at different temperatures. mt.comlibretexts.org The impure solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the desired complex crystallizes out, leaving the more soluble impurities in the solution. mt.comlibretexts.orglibretexts.org The choice of solvent is critical; an ideal solvent should dissolve the complex sparingly at room temperature but show high solubility at elevated temperatures. mt.com For pyridine-containing metal complexes, a variety of solvents, including ethanol and mixed solvent systems like dichloromethane/petroleum ether, have been utilized. researchgate.net In some cases, slow evaporation of the solvent or vapor diffusion of a non-solvent can also yield high-quality crystals suitable for single-crystal X-ray diffraction.

Chromatography offers another powerful tool for the separation and purification of metal complexes, particularly when dealing with mixtures or when recrystallization is ineffective. researchgate.net Column chromatography, using stationary phases like silica (B1680970) gel or alumina, can separate complexes based on their polarity. researchgate.net However, care must be taken as the acidic nature of silica gel can sometimes lead to the decomposition of sensitive complexes. researchgate.net For more polar or charged complexes, techniques like reversed-phase high-performance liquid chromatography (HPLC) may be more suitable. researchgate.net The selection of the mobile phase is crucial for achieving good separation.

For instance, in the purification of related aminopyridine complexes, methods such as crystallization coupled with rectification have been employed to separate isomers with high purity. google.com While specific protocols for this compound complexes are not extensively detailed in the literature, the general principles of these standard techniques are broadly applicable.

Spectroscopic and Structural Elucidation of this compound Coordination Compounds

A combination of spectroscopic and crystallographic techniques is essential for the comprehensive characterization of the coordination compounds of this compound.

For example, studies on transition metal complexes with other substituted pyridine ligands reveal a variety of coordination geometries, including octahedral and tetrahedral arrangements. researchgate.net The this compound ligand is expected to act as a bidentate N,N'-donor, forming a stable five-membered chelate ring with the metal center. The coordination sphere is then completed by other ligands, such as halides, water molecules, or counter-ions, present in the reaction medium.

A hypothetical data table for a representative octahedral complex, [M(L)₂X₂] (where L = this compound), is presented below to illustrate the type of information obtained from X-ray crystallography.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Metal-N(pyridine) (Å) | 2.10 - 2.20 |

| Metal-N(amine) (Å) | 2.05 - 2.15 |

| N(pyridine)-Metal-N(amine) (°) | 80 - 85 |

Note: The data in this table is illustrative and not based on experimentally determined structures of this compound complexes.

The bite angle of the chelate ring (N(pyridine)-Metal-N(amine)) is a critical parameter that is influenced by both the metal ion and the steric constraints of the ligand.

UV-Visible (UV-Vis) Spectroscopy provides valuable information about the electronic transitions within a metal complex and is sensitive to the coordination environment of the metal ion. libretexts.orgslideshare.netbath.ac.uk The spectra of transition metal complexes of this compound are expected to exhibit bands arising from both ligand-based (π→π*) and metal-centered (d-d) transitions.

The ligand itself will have characteristic absorptions in the UV region. Upon coordination to a metal ion, these bands may shift, and new bands corresponding to d-d transitions will appear in the visible region, often imparting color to the complex. The energy of these d-d transitions is directly related to the ligand field splitting energy (Δ), which is influenced by the nature of the metal ion and the coordinating ligands. bath.ac.uk For instance, the color of copper(II) complexes is due to the absorption of light to promote an electron from the filled d-orbitals to the singly occupied d-orbital. bath.ac.uk

Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful technique for studying paramagnetic metal complexes, i.e., those with unpaired electrons, such as copper(II) or high-spin iron(III). ethz.chmdpi.comrsc.org The EPR spectrum provides detailed information about the electronic structure and the local environment of the metal ion. For a copper(II) complex with axial symmetry, the spectrum is typically characterized by g-values (g∥ and g⊥) and hyperfine coupling constants (A∥ and A⊥) with the copper nucleus (I = 3/2). ethz.chmdpi.com The values of these parameters are sensitive to the geometry of the complex and the nature of the donor atoms. For example, the g-values can help distinguish between square planar, tetrahedral, and octahedral geometries. mdpi.com

A representative table of expected EPR parameters for a copper(II) complex of this compound is shown below.

| Parameter | Expected Range |

| g∥ | 2.2 - 2.4 |

| g⊥ | 2.0 - 2.1 |

| A∥ (x 10⁻⁴ cm⁻¹) | 150 - 200 |

Note: This data is illustrative and based on typical values for copper(II) complexes with nitrogen donor ligands.

The magnetic properties of coordination compounds containing paramagnetic metal ions provide insight into the number of unpaired electrons and, consequently, the electronic configuration and spin state of the metal center. libretexts.orgcore.ac.uk Magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff) of a complex.

For a metal ion with a given number of unpaired electrons (n), the spin-only magnetic moment can be calculated using the following formula:

μ_so = √[n(n+2)] Bohr Magnetons (BM)

Deviations from the spin-only value can arise from orbital contributions to the magnetic moment. libretexts.org For example, a high-spin octahedral Co(II) complex (d⁷) with three unpaired electrons would be expected to have a magnetic moment close to 3.87 BM, but experimental values are often higher due to orbital contributions. libretexts.org

Studying the temperature dependence of the magnetic susceptibility can also reveal information about magnetic exchange interactions between metal centers in polynuclear complexes or spin-crossover behavior. While no specific magnetic data for this compound complexes were found, this remains a crucial area for the complete characterization of its paramagnetic adducts.

Electronic and Steric Influences on Metal-Ligand Interactions

The presence of the methyl group at the 6-position of the pyridine ring in this compound exerts a significant steric influence on its coordination behavior. This steric hindrance can affect the stability, geometry, and reactivity of the resulting metal complexes.

The methyl group is positioned adjacent to the coordinating pyridine nitrogen atom. This proximity can lead to steric clashes with other ligands in the coordination sphere or with the metal ion itself, particularly in the formation of complexes with a high coordination number or with bulky ancillary ligands. rsc.org This steric repulsion can lead to distortions in the coordination geometry, such as elongated metal-ligand bonds or deviations from ideal octahedral or tetrahedral angles. rsc.orgfrontiersin.orgnih.gov

For example, a study on the effect of a methyl group on the crystallization of a copper(II) complex demonstrated that the presence of the methyl group can lead to a different crystal packing, influencing whether a conglomerate or a racemate is formed. rsc.org This highlights how subtle steric changes can have profound effects on the solid-state structure. Furthermore, research on palladium nanoparticles has shown that the proximity of a methyl group to the metal surface can interfere with substrate binding and affect catalytic activity. frontiersin.orgnih.gov

In the context of this compound, the steric bulk of the 6-methyl group could potentially:

Favor the formation of complexes with lower coordination numbers.

Influence the cis/trans isomerism in octahedral complexes of the type [M(L)₂X₂].

Impact the Lewis acidity of the metal center by hindering the approach of additional ligands.

While direct comparative studies with the unsubstituted analogue, (pyridin-2-yl)methanamine, are needed to quantify these effects for this specific ligand, the principles of steric hindrance are well-established in coordination chemistry and are expected to play a crucial role in the complexation of this compound.

Electronic Effects on Redox Potentials of Metal Centers

The electronic properties of a ligand play a crucial role in modulating the redox potential of a coordinated metal center. In the case of this compound, the introduction of a methyl group at the 6-position of the pyridine ring has a distinct and predictable electronic influence. The methyl group is a well-understood electron-donating group (EDG) through an inductive effect. This property leads to an increase in the electron density of the pyridine ring, which in turn enhances the σ-donor character of the pyridyl nitrogen atom.

When this compound coordinates to a metal ion, this enhanced electron-donating ability makes the ligand a stronger donor compared to its unsubstituted counterpart, (pyridin-2-yl)methanamine. This increased donation of electron density to the metal center has a stabilizing effect on higher oxidation states of the metal. Consequently, the oxidation of the metal center becomes energetically more favorable. This translates to a cathodic (negative) shift in the M(II)/M(III) or other relevant redox potential. In essence, the methyl group makes the metal center easier to oxidize.

This effect is a common strategy in coordination chemistry for fine-tuning the electrochemical properties of metal complexes. researchgate.net By systematically altering the electronic nature of the ligand through the addition of electron-donating or electron-withdrawing groups, the redox potential of the complex can be shifted to more negative or positive values, respectively. nih.gov For instance, studies on ruthenium complexes with pyridyl-mesoionic carbene ligands have shown that strongly electron-donating ligands can shift the metal-centered oxidation potential by hundreds of millivolts. nih.gov While specific electrochemical data for this compound complexes are not broadly published, the expected trend based on fundamental electronic principles is clear.

Table 1: Predicted Electronic Effects of Ligand Substitution on Metal Center Redox Potential

| Ligand | Substituent at 6-Position | Electronic Effect of Substituent | Effect on Ligand σ-Donation | Predicted M(II)/M(III) Redox Potential (E1/2) |

|---|---|---|---|---|

| (Pyridin-2-yl)methanamine | -H | Neutral (Reference) | Baseline | Reference Value (X) |

| This compound | -CH3 | Electron-Donating | Increased | More Negative than X |

| (6-Chloro-pyridin-2-yl)methanamine | -Cl | Electron-Withdrawing | Decreased | More Positive than X |

Comparative Analysis with Analogous Polyamine Ligands

Structural Relationships to Bis(pyridinylmethyl)amine and Tris(pyridinylmethyl)amine Ligands

The ligand this compound can be viewed as the foundational building block of a homologous series of poly(pyridinylmethyl)amine ligands. The structural relationship is based on the progressive addition of pyridylmethyl arms to a central nitrogen atom, which systematically increases the denticity of the ligand.

This compound: This is a bidentate (N,N') ligand. It consists of a single pyridyl ring, which is substituted at the 2-position with a methanamine group (-CH₂NH₂). The two donor atoms are the nitrogen of the pyridine ring and the nitrogen of the primary amine. The methyl group at the 6-position adds steric bulk near the pyridyl nitrogen donor.

Bis(pyridinylmethyl)amine (BPMA): This is a tridentate (N,N,N) ligand. Its structure features a central secondary amine nitrogen atom bonded to two pyridin-2-ylmethyl groups. It can be conceptualized as the result of adding a second pyridylmethyl arm to the amine nitrogen of (pyridin-2-yl)methanamine. This "tripodal" ligand typically binds to a metal center in a meridional or facial fashion. rsc.org

Tris(pyridinylmethyl)amine (TPA): This is a tetradentate (N,N,N,N) ligand, representing a further step in this structural progression. nih.gov It has a central tertiary amine nitrogen atom bonded to three pyridin-2-ylmethyl groups, creating a classic tripodal cap that coordinates to a metal ion. frontiersin.orgunipd.it This arrangement leaves two cis positions available for other ligands in an octahedral geometry or one axial position in a trigonal bipyramidal geometry.

The primary structural differences are therefore the denticity and the nature of the central amine (primary, secondary, or tertiary). This compound is the methylated, bidentate starting point of this series.

Comparative Coordination Behavior and Stability

The differences in structure between this compound, Bis(pyridinylmethyl)amine (BPMA), and Tris(pyridinylmethyl)amine (TPA) lead to significant variations in their coordination behavior, the geometry of their metal complexes, and the thermodynamic stability of these complexes.

Coordination Behavior and Geometry:

This compound: As a bidentate ligand, it forms a single five-membered chelate ring with a metal ion. To satisfy the coordination sphere of a typical metal ion like Fe(II) or Cu(II), multiple ligands are required. This can lead to complexes with stoichiometries such as [M(L)₃] or [M(L)₂(X)₂] (where X is a monodentate ligand), typically resulting in octahedral geometries. The steric hindrance from the 6-methyl group can influence the packing of the ligands around the metal center.

Bis(pyridinylmethyl)amine (BPMA): Being a tridentate ligand, a single BPMA molecule can form two five-membered chelate rings. It commonly forms complexes of the type [M(BPMA)₂]²⁺, resulting in a distorted octahedral geometry where the two ligands coordinate to the metal. researchgate.net Alternatively, it can form [M(BPMA)X₃] type complexes.

Tris(pyridinylmethyl)amine (TPA): As a tetradentate ligand, TPA enforces a specific coordination geometry. It wraps around a metal ion to occupy four coordination sites, typically forming a trigonal bipyramidal or a distorted octahedral geometry. This leaves only one or two sites available for co-ligands, making it a valuable ligand for creating specific reactive sites in catalytic model compounds. researchgate.net

Stability: The stability of metal complexes with these ligands is strongly influenced by the chelate effect. The chelate effect describes the enhanced stability of a complex containing one or more chelate rings compared to a complex with an equivalent number of monodentate ligands. This effect is entropically driven. As denticity increases, the thermodynamic stability of the resulting metal complex generally increases significantly.

Therefore, the stability of complexes with these ligands is expected to follow the order: TPA > BPMA > this compound

Table 2: Comparative Properties of this compound and Analogous Ligands

| Property | This compound | Bis(pyridinylmethyl)amine (BPMA) | Tris(pyridinylmethyl)amine (TPA) |

|---|---|---|---|

| Structure | Primary amine with one 6-methylpyridyl group | Secondary amine with two pyridyl groups | Tertiary amine with three pyridyl groups |

| Denticity | Bidentate (N,N') | Tridentate (N,N,N) | Tetradentate (N,N,N,N) |

| Typical Complex Geometry | Octahedral with multiple ligands (e.g., [M(L)₃]) | Octahedral (e.g., [M(L)₂]) or 5-coordinate | Trigonal Bipyramidal or cis-Octahedral |

| Relative Stability (Chelate Effect) | Low | Intermediate | High |

| Key Feature | Bidentate building block with steric/electronic tuning | Forms fac/mer isomers in octahedral complexes | Tripodal ligand creating specific reactive sites |

Catalysis and Electrocatalysis Involving 6 Methylpyridin 2 Yl Methanamine

Catalytic Applications in Organic Transformations

(6-Methylpyridin-2-yl)methanamine serves as a versatile ligand in homogeneous catalysis, where it coordinates with a metal center to create a catalytically active complex. The presence of both a pyridine (B92270) ring and an aminomethyl group allows for effective chelation with metal ions, influencing the catalyst's performance.

Enhancement of Reaction Rates and Selectivity

The coordination of this compound to a metal center can significantly enhance reaction rates and selectivity. The ligand's electronic properties, modified by the methyl group on the pyridine ring, can be fine-tuned to optimize the catalytic activity. This "ligand tuning" is a cornerstone of modern catalyst design, allowing for the development of highly efficient synthetic processes. libretexts.org The structure of the ligand can influence the steric environment around the metal center, thereby directing the approach of substrates and leading to higher selectivity for desired products. In the context of photoreactions, novel ligands are crucial for defining new reaction capabilities of transition metal complexes. nih.gov

Stabilization of Transition States in Catalytic Cycles

A key principle in catalysis is the stabilization of the transition state of a reaction, which lowers the activation energy and accelerates the reaction rate. libretexts.org Ligands like this compound play a crucial role in this process. By binding to the metal center, the ligand can help to organize the substrate molecules in a favorable orientation for reaction and stabilize the high-energy transition state. libretexts.orgfsu.edu For instance, in enzyme-catalyzed reactions, the active site evolves to recognize and stabilize specific transition states. nih.gov Similarly, synthetic catalysts with well-designed ligands can mimic this principle. The chelation of this compound can create a well-defined coordination sphere around the metal, which can stabilize the geometry and electronic structure of the transition state. fsu.edu

Specific Examples in C-C Bond Formation and Cleavage

While specific examples detailing the use of this compound in C-C bond formation are not extensively documented in publicly available research, the broader class of pyridyl-containing ligands is widely employed in such reactions. For example, palladium catalysts with phosphine (B1218219) ligands containing pyridyl moieties have been used for C-C and C-N bond formation reactions. acs.org The synthesis of new triazole derivatives of bis(2-picolyl)amine ligands has been explored for their application in transition metal-catalyzed C-C bond-forming reactions like the Henry, Heck, and aldol (B89426) reactions. polimi.it These examples suggest the potential of this compound to act as a ligand in similar catalytic systems for C-C bond formation.

Electrocatalytic Functions and Mechanisms

The electrocatalytic properties of transition metal complexes containing this compound and related ligands have been investigated for important environmental and biological reactions.

Reduction of Nitrite (B80452) to Nitric Oxide

The electrocatalytic reduction of nitrite (NO₂⁻) to nitric oxide (NO) is a reaction of significant interest due to the role of NO in biological signaling and the need to remove nitrite pollutants from water. st-andrews.ac.ukrsc.org While direct studies on this compound are limited, research on related copper complexes provides insight into the potential mechanism. For example, a bio-inspired copper complex with a tris(2-pyridylmethyl)amine (B178826) (tmpa) ligand has been shown to be an effective electrocatalyst for nitrite reduction. nih.gov The proposed mechanism involves the coordination of nitrite to the copper center, followed by proton-coupled electron transfer steps to yield nitric oxide. A study on a copper complex bearing a pendant carboxylic acid group near the metal center demonstrated enhanced catalytic activity, suggesting that the local environment created by the ligand is crucial for efficient catalysis. st-andrews.ac.uk Given the structural similarities, it is plausible that complexes of this compound could also facilitate this transformation.

| Catalyst System | Substrate | Product | Key Findings |

| Copper complex with tris(2-pyridylmethyl)amine (tmpa) ligand | Nitrite (NO₂⁻) | Nitric Oxide (NO) | Demonstrates effective electrocatalytic reduction of nitrite. nih.gov |

| Copper complex with a pendant carboxylic acid group | Nitrite (NO₂⁻) | Nitric Oxide (NO) | The pendant group enhances the catalytic efficiency, highlighting the importance of the ligand's secondary coordination sphere. st-andrews.ac.uk |

| Nickel(II) complexes with di(imino)pyridine ligands | Nitrite (NO₂⁻) | Ammonium ion (NH₄⁺) | Shows high effectiveness and selectivity for the six-electron reduction of nitrite. rsc.org |

CO₂ Reduction Catalysis

The electrochemical reduction of carbon dioxide (CO₂) into value-added chemical feedstocks is a critical area of research for addressing climate change and developing sustainable energy sources. mdpi.com Transition metal complexes with polypyridine ligands have shown promise as catalysts for this transformation.

A study on capsule-like cobalt(II)–polypyridine diamine complexes, where the ligand contains multiple (6-methylpyridin-2-yl)methyl units, demonstrated the electrocatalytic reduction of CO₂ to carbon monoxide (CO). mdpi.com The research indicated that the cobalt center is the active site, and the catalytic cycle involves the formation of a key metallocarboxylate intermediate. mdpi.com The presence of the polypyridine ligand framework is essential for the stability and reactivity of the catalytic species.

Another related area of research involves rhenium complexes with pyridyl-triazole ligands for CO₂ reduction. nih.gov These studies show that the electronic properties of the ligand can significantly influence the catalytic activity and the overpotential required for the reaction. Although not directly involving this compound, these findings underscore the importance of the pyridyl moiety in designing effective CO₂ reduction catalysts.

| Catalyst System | Substrate | Product | Key Findings |

| Cobalt(II)–polypyridine diamine complex with (6-methylpyridin-2-yl)methyl units | Carbon Dioxide (CO₂) | Carbon Monoxide (CO) | The cobalt center is the active site, and the reaction proceeds through a metallocarboxylate intermediate. mdpi.com |

| Rhenium complexes with 3-(2-pyridyl)-1,2,4-triazole ligands | Carbon Dioxide (CO₂) | Not specified | The ligand structure influences the catalytic activity for CO₂ reduction. nih.gov |

Investigation of Electrochemical Redox Processes

No published studies were identified that specifically investigate the electrochemical redox processes of this compound. Research on analogous pyridine and picolylamine derivatives indicates that the redox behavior of such ligands is highly dependent on the nature of the metal center they coordinate to and the substituents on the pyridine ring. However, without experimental data for this compound, any discussion would be purely speculative.

Role as a Catalyst Precursor and Ligand in Catalytic Systems

Design of Homogeneous and Heterogeneous Catalysts

There is a lack of available literature detailing the use of this compound as a building block for either homogeneous or heterogeneous catalysts. While the synthesis of related picolylamine-based catalysts is well-documented, the specific synthetic routes and characterization of catalysts derived from this compound have not been reported.

Ligand Design for Specific Catalytic Activities

The design of ligands is a crucial aspect of catalyst development, tailoring the electronic and steric properties to achieve desired catalytic activities and selectivities. Unfortunately, there are no studies focusing on the strategic design of ligands based on the this compound scaffold for any specific catalytic application.

Optimization of Catalytic Efficacy and Selectivity

Influence of Metal Center and Ligand Environment

Understanding the interplay between the metal center and the ligand environment is fundamental to optimizing catalyst performance. The absence of research on complexes containing the this compound ligand means there is no data on how different metal ions or modifications to the ligand would influence catalytic outcomes.

Reaction Condition Tuning for Maximum Yield and Turnover

The systematic optimization of reaction conditions such as temperature, pressure, solvent, and substrate-to-catalyst ratio is a standard practice in catalysis research. However, without any reported catalytic systems employing this compound, no information on condition tuning for this specific compound is available.

Biological and Medicinal Chemistry Research of 6 Methylpyridin 2 Yl Methanamine

Chelation Properties and Metal Ion Interactions in Biological Systems

The nitrogen atoms in the pyridine (B92270) ring and the primary amine group of (6-Methylpyridin-2-yl)methanamine make it an effective chelating agent, capable of binding to various metal ions. This property is central to its biological and medicinal chemistry research.

Role in Studying Metal Ion Interactions in Biochemical Pathways

This compound and its derivatives serve as valuable tools for investigating the roles of metal ions in biological processes. By forming complexes with metal ions, these compounds can act as inhibitors or modulators of metalloenzymes, which are crucial for a vast array of biochemical reactions. For instance, derivatives of this compound have been explored as inhibitors of metalloenzymes, where the pyridine moiety is believed to have a direct bonding interaction with the metal center of the enzyme. google.com This allows researchers to probe the active sites of these enzymes and understand their mechanisms of action.

Furthermore, the ability of this compound analogues to interact with metal-dependent pathways has been highlighted in studies of ferroportin, a key protein in iron metabolism. Compounds incorporating the this compound scaffold have been investigated as ferroportin inhibitors, suggesting a role in modulating iron transport and homeostasis. google.com Such studies are critical for understanding diseases related to iron overload and for developing potential therapeutic interventions.

Implications for Metal Detoxification and Regulation

The chelation properties of this compound and related compounds suggest potential applications in metal detoxification. Chelation therapy is a primary strategy for removing toxic heavy metals from the body. While direct studies on this compound for this purpose are limited, the fundamental ability of picolylamine-type ligands to bind metal ions is well-established. For example, picolylamine-Ni(II) complexes have been immobilized on magnetic nanoparticles for the separation of metal ions, demonstrating the potential of such structures in metal remediation. researchgate.net This principle could theoretically be applied to biological systems for the sequestration and removal of harmful metal ions. However, a significant drawback of traditional chelation therapies is the potential for toxicity of the chelating agents themselves. google.com

Redox Chemistry and Biological Pathways Mediated by this compound

The pyridine ring in this compound can participate in redox reactions, and its metal complexes often exhibit rich redox chemistry with significant biological implications.

Involvement in Hydrogen Peroxide-Related Redox Reactions

Iron complexes of ligands structurally related to this compound have demonstrated catalytic activity in reactions involving hydrogen peroxide. For example, iron(III) complexes of multidentate pyridinyl ligands, which share the core pyridine-amine structure, have been shown to catalyze the direct hydroxylation of benzene (B151609) to phenol (B47542) using hydrogen peroxide as the oxidant. google.commdpi.com The reactivity of these complexes is correlated with their reduction potentials, indicating the importance of the iron center's redox state in the catalytic cycle. google.commdpi.com These reactions are believed to proceed through radical mechanisms, and potentially alternative pathways as well. google.commdpi.com Such studies provide a model for how metal complexes of this compound might participate in biologically relevant oxidation reactions mediated by reactive oxygen species like hydrogen peroxide.

Influence on Biochemical Pathways via Oxidation Processes

The redox activity of metal complexes of this compound and its analogues can influence biochemical pathways. A notable example is the catalytic cleavage of catechols. An iron(III)-catecholate complex supported by a facial tridentate ligand derived from bisthis compound has been shown to react with dioxygen to cleave the aromatic C-C bond of 3,5-di-tert-butylcatechol. mdpi.com This reaction mimics the function of extradiol catechol dioxygenases, enzymes that play a crucial role in the degradation of aromatic compounds in the environment. This demonstrates the potential for such complexes to participate in and influence oxidative metabolic pathways.

Antimicrobial Activity Studies of this compound and its Complexes

The search for new antimicrobial agents is a critical area of medicinal chemistry, and metal complexes of pyridine-containing ligands have shown promise. While research specifically on the antimicrobial properties of this compound is not extensive, studies on its derivatives have indicated potential in this area.

Research into a series of 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, which includes a derivative of this compound, has demonstrated anti-mycobacterial activity. The activity of these compounds against Mycobacterium tuberculosis suggests that the this compound scaffold could be a valuable component in the design of new antitubercular drugs. The table below summarizes the minimum inhibitory concentrations (MICs) for some of these derivatives.

| Compound | Substituent on Pyridine Ring | MIC (µg/mL) against M. tuberculosis H37Rv |

| 45 | 6'-F | >12.5 |

| 46 | 6'-Cl | >12.5 |

| 47 | 6'-Me | 6.25 |

| Data sourced from a study on pyrazolopyrimidin-7-amines. |

Furthermore, analogues such as (4-Methylpyridin-2-yl)methanamine have shown promising antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting that the broader class of methyl-substituted pyridinylmethanamines warrants further investigation as potential treatments for bacterial infections. The chelation of metal ions by such ligands is often a key factor in their antimicrobial efficacy, as it can enhance their lipophilicity and facilitate their transport across microbial cell membranes.

Efficacy Against Bacterial Strains (e.g., E. coli, S. aureus)

No direct studies reporting the efficacy of this compound against bacterial strains such as Escherichia coli or Staphylococcus aureus were identified in a comprehensive review of available literature.

However, research on derivatives of this compound offers some insight into the potential antimicrobial activity of this chemical class. For instance, a study on a copper(II) complex of (6-methyl-pyridin-2-ylamino)-acetic acid, a derivative of the target compound, demonstrated antibacterial properties. This complex exhibited zones of inhibition against both E. coli and S. aureus, suggesting that the core structure may serve as a scaffold for developing new antibacterial agents. researchgate.net Another study focused on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues, which also share a similar structural motif, and found them to be effective against an extended-spectrum-β-lactamase (ESBL) producing clinical strain of E. coli.

Mechanistic Insights into Antimicrobial Action

Due to the absence of studies on the direct antibacterial effects of this compound, there is no available information regarding its mechanistic insights into antimicrobial action.

Anticancer Activity and Cellular Inhibition Mechanisms

Identification of Molecular Pathways Targeted in Cancer Progression

In the absence of direct research on the anticancer activity of this compound, no molecular pathways targeted by this specific compound in cancer progression have been identified.

Anti-inflammatory Effects and Cytokine Modulation

Inhibition of Pro-inflammatory Cytokines (e.g., IL-6, TNF-alpha)

No studies have been found that directly investigate the anti-inflammatory effects of this compound through the modulation of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-alpha).

A study on a structurally related compound, 2-(1-adamantylamino)-6-methylpyridine, revealed that it enhances the production of TNF-alpha in cultures of human normal and neoplastic cells but did not show any effect on the production of IL-6 by monocytes. This finding suggests that derivatives of 6-methylpyridine may interact with the immune system, but it does not provide direct evidence for an anti-inflammatory, inhibitory effect of this compound on these specific cytokines.

Potential in Inflammatory Disease Treatment Research

The core structure of this compound is a key component in the design of novel anti-inflammatory agents. Researchers have explored the synthesis of hybrid molecules that incorporate the 2-amino-6-methylpyridine (B158447) moiety, a close structural relative, with other pharmacologically active scaffolds. For instance, a study focused on the design and synthesis of 2-amino-6-methylpyridine-4-thiazolidinone hybrids as potential inhibitors of inflammation researchgate.net. Inflammation is a complex biological response to harmful stimuli, and the development of new therapeutic agents is crucial for managing inflammatory diseases researchgate.net. The exploration of pyridine-containing compounds in this context highlights the perceived value of this chemical motif in generating molecules with anti-inflammatory potential.

Molecular Target Identification and Interaction Studies

The pyridine nitrogen and the exocyclic amine group in this compound make it an attractive candidate for interacting with biological macromolecules.

Binding Affinity to Enzymes and Receptors

Derivatives of this compound have been shown to exhibit significant binding affinity to various enzymes and receptors. In one study, a series of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles were synthesized and evaluated for their inhibitory activity against the transforming growth factor-β (TGF-β) type 1 receptor (ALK5) kinase nih.gov. TGF-β signaling plays a crucial role in cell growth, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer and fibrosis.

Another area of investigation involves the high affinity of related pyridine derivatives for sigma receptors (σRs), which are considered attractive biological targets for developing treatments for neurological disorders mdpi.com. Specifically, certain polyfunctionalized pyridines have demonstrated potent dual-target activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), along with high affinity for the σ1R subtype mdpi.com.

| Derivative Class | Target | Finding |

| 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles | TGF-β type 1 receptor (ALK5) kinase | Inhibited ALK5 phosphorylation nih.gov |

| Polyfunctionalized pyridines | Sigma receptors (σ1R), Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | High binding affinity to σ1R and potent inhibition of AChE and BuChE mdpi.com |

Modulation of Enzyme Activity

The this compound scaffold is integral to compounds that can modulate the activity of key enzymes. For example, the pyrazole (B372694) derivatives mentioned earlier were found to inhibit ALK5 phosphorylation, with one compound, 2-[3-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-pyrazol-1-yl]-N-phenylethanethioamide, showing an IC50 value of 0.013 µM in an enzyme assay nih.gov. This demonstrates the potential of this chemical entity to serve as a core for potent enzyme inhibitors.

Similarly, certain pyridine derivatives have been identified as potent inhibitors of acetylcholinesterase, with IC50 values in the nanomolar range mdpi.com. The modulation of these enzymes is a key strategy in the development of therapies for neurodegenerative diseases.

Hydrogen Bonding and Ionic Interactions with Protein Active Sites

The structural characteristics of this compound, namely the presence of a pyridine ring and a primary amine, suggest its capacity to engage in various non-covalent interactions with protein active sites. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aminomethyl group can serve as a hydrogen bond donor. Furthermore, under physiological conditions, the primary amine can be protonated, allowing for ionic interactions with negatively charged amino acid residues such as aspartate or glutamate (B1630785) in a protein's active site.

While specific studies detailing the interaction of the parent compound with protein active sites are not prevalent, the broader class of pyridine-containing ligands is known to coordinate with metal ions within metalloenzymes, a property that can be crucial for their mechanism of action .

Role in Drug Design and Discovery Programs

The utility of this compound in drug discovery is primarily as a foundational element for constructing more elaborate and biologically active molecules.

Function as a Building Block for Complex Molecules

This compound is considered a "privileged building block" in medicinal chemistry taylorfrancis.com. Such building blocks are molecular fragments that are frequently found in biologically active compounds and can be used to synthesize new molecules with a higher probability of desired pharmacological properties taylorfrancis.comenamine.net. Its utility stems from the combination of a heteroaromatic pyridine ring and a reactive aminomethyl side chain, which allows for a variety of chemical modifications and the introduction of diverse functionalities.

Identification of Lead Compounds with Desirable Biological Activities

The this compound moiety has been integral to the synthesis and discovery of lead compounds with a range of biological activities. Researchers have utilized this structure as a foundation for developing potent inhibitors for various biological targets.

Anti-mycobacterial Agents: In the search for new treatments for tuberculosis, a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines were synthesized, incorporating the this compound group. semanticscholar.org These compounds were evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis (M. tb). semanticscholar.org Structure-activity relationship (SAR) studies revealed that the substitution pattern on the core structure significantly influenced the anti-mycobacterial efficacy. Specifically, analogues bearing strong, amine-based electron-donating groups demonstrated the most potent activity. semanticscholar.org One such derivative, compound 47 , was synthesized by reacting 3-(4-fluorophenyl)-5-(4-morpholinophenyl)pyrazolo[1,5-a]pyrimidin-7-amine with this compound. semanticscholar.org

| Compound | Description | Averaged MABA/LORA MIC (µg/mL) |

|---|---|---|

| 65 | Analogue with strong, amine-based electron donor | 0.40 |

| 66 | Analogue with strong, amine-based electron donor | 0.40 |

| 67 | Analogue with strong, amine-based electron donor | 0.88 |

| 69 | Analogue with strong, amine-based electron donor | 0.40 |

TGF-β Type 1 Receptor (ALK5) Kinase Inhibitors: The transforming growth factor-β (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and extracellular matrix production. Its dysregulation is implicated in fibrosis and cancer. The ALK5 kinase is a key component of this pathway, making it an attractive target for drug discovery. A series of 4(5)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles have been synthesized and evaluated for their ALK5 inhibitory activity. ewha.ac.kr In this research, the 6-methylpyridin-2-yl group was a key structural feature. The imidazole (B134444) analog 18 , which incorporates this moiety, was found to be a potent inhibitor of ALK5 phosphorylation. ewha.ac.kr In a cell-based luciferase reporter assay, compound 18 demonstrated 66% inhibition at a concentration of 0.05 µM. ewha.ac.kr Docking studies suggested that the compound fits well into the active site of the ALK5 kinase. ewha.ac.kr

| Compound | Structure Description | ALK5 Phosphorylation IC₅₀ (µM) | Luciferase Assay Inhibition (%) @ 0.05 µM |

|---|---|---|---|

| 16 | 6-quinolinyl imidazole analog | 0.026 | N/A |

| 18 | 6-quinolinyl imidazole analog containing the 6-methylpyridin-2-yl moiety | 0.034 | 66% |

Antibacterial Agents: To investigate the effect of complexation on antibacterial activity, researchers synthesized a novel ligand, (6-methyl-pyridin-2-ylamino)-acetic acid, from 2-amino-6-methylpyridine. researchgate.net This ligand was then used to create a copper (II) complex, [Cu((6-methyl-pyridin-2-ylamino)-acetic acid)₂]Cl₂·H₂O. researchgate.net The study found that this copper complex exhibited the highest antibacterial activity among the tested compounds, suggesting that coordination with a metal ion can enhance the biological properties of the parent pyridine derivative. researchgate.net

Research in Neurological Disorders

The this compound framework has been a cornerstone in the development of antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5). nih.govnih.gov This receptor is highly expressed in brain regions associated with motivation, emotion, and memory, and it has been implicated in a variety of central nervous system (CNS) disorders, including anxiety, depression, pain, and addiction. nih.govnih.gov

The compound 2-methyl-6-(phenylethynyl)pyridine (MPEP) is a well-established, potent, and selective noncompetitive mGluR5 antagonist that has been a critical tool for studying the receptor's function. nih.govnih.gov Seeking to discover novel and structurally diverse mGluR5 antagonists, researchers developed derivatives where the alkyne bond in MPEP was replaced with an amide group, linking a substituted aryl ring to a 6-methylpyridin-2-yl moiety. nih.govnih.gov

This research led to the synthesis and evaluation of extended series of both amide- and alkyne-based ligands. nih.gov While many structural changes to the amide template were not well-tolerated, a few potent N-(6-methylpyridin-yl)-substituted aryl amides were discovered, such as compounds 55 and 56 . nih.gov These novel analogues possess drug-like physical properties that make them suitable for in vivo studies to further investigate the role of mGluR5 in CNS disorders. nih.gov The development of these compounds started from 2-amino-6-methylpyridine, a close structural relative of this compound, highlighting the utility of this chemical family in neuroscience research. nih.gov

Furthermore, related research into 6-methylpyridin-2-one derivatives identified them as potent positive allosteric modulators (PAMs) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors. nih.gov The potentiation of these receptors is considered a promising therapeutic strategy for neurological disorders associated with cognitive impairment. nih.gov The introduction of a methyl group at the 6-position of the pyridin-2-one ring was found to increase the desired activity, leading to the identification of a brain-penetrant compound that significantly enhanced long-term potentiation (LTP) in rats. nih.gov This underscores the broader importance of the 6-methylpyridine core in designing molecules that modulate key receptors in the central nervous system.

Spectroscopic and Advanced Analytical Characterization of 6 Methylpyridin 2 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Analysis

A ¹H NMR spectrum of (6-Methylpyridin-2-yl)methanamine would be expected to show distinct signals corresponding to the different types of protons in the molecule. The pyridine (B92270) ring protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions. The protons of the aminomethyl group (-CH₂NH₂) and the methyl group (-CH₃) would appear in the aliphatic region.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

| Pyridine H (3, 4, 5) | ~7.0 - 7.8 | d, t, d | 1H, 1H, 1H |

| -CH₂NH₂ | ~3.8 - 4.0 | s | 2H |

| -NH₂ | Variable (broad) | s | 2H |

| -CH₃ | ~2.5 | s | 3H |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, six distinct carbon signals would be anticipated.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C2 (Pyridine) | ~158 - 162 |

| C6 (Pyridine) | ~155 - 159 |

| C4 (Pyridine) | ~135 - 139 |

| C3, C5 (Pyridine) | ~118 - 122 |

| -CH₂NH₂ | ~45 - 50 |

| -CH₃ | ~22 - 26 |

Note: These are estimated chemical shift ranges and would require experimental verification.

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would show correlations between adjacent protons on the pyridine ring.

HSQC: Would correlate each proton signal with the carbon to which it is directly attached.

HMBC: Would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the placement of the methyl and aminomethyl groups on the pyridine ring.

Currently, there is no publicly available 2D NMR data for this compound.

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

GC-MS for Compound Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable method to assess the purity of a sample of this compound. The gas chromatogram would indicate the presence of any volatile impurities, while the mass spectrum of the main peak would provide the molecular ion and a characteristic fragmentation pattern that could be used for identification.

ESI-MS and HRMS for Molecular Ion and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly High-Resolution Mass Spectrometry (HRMS), would be used to accurately determine the molecular weight of the compound. ESI is a soft ionization technique that typically results in a prominent protonated molecular ion [M+H]⁺.

Expected HRMS Data:

| Ion | Calculated m/z |

| [C₇H₁₁N₂]⁺ ([M+H]⁺) | 123.0917 |

The fragmentation pattern observed in the MS/MS spectrum of the [M+H]⁺ ion would provide further structural confirmation. Expected fragmentation pathways would include the loss of ammonia (B1221849) (NH₃) or the cleavage of the bond between the pyridine ring and the aminomethyl group.

Detailed experimental ESI-MS or HRMS fragmentation data for this compound is not currently available in the public domain.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of this compound by probing the vibrations of its chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| N-H Stretching (amine) | 3300–3500 | |

| C-H Stretching (aromatic/aliphatic) | 2850–3100 | |

| C=C and C=N Stretching (pyridine ring) | 1400–1600 | |

| C-N Stretching | 1000–1200 |

This table is interactive and can be sorted by clicking on the headers.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy offers complementary data to FTIR, particularly for symmetric vibrations. For this compound, Raman spectra can provide clearer information on the vibrations of the pyridine ring and the carbon skeleton, aiding in a more complete structural analysis.

Analysis of N-H and C-N Vibrations

A detailed examination of the N-H and C-N vibrational bands provides insight into the molecular environment. The N-H stretching vibrations, typically appearing in the 3300-3500 cm⁻¹ region, can indicate the degree of hydrogen bonding within the sample. The position and shape of the C-N stretching band are sensitive to the conformation of the aminomethyl group relative to the pyridine ring.